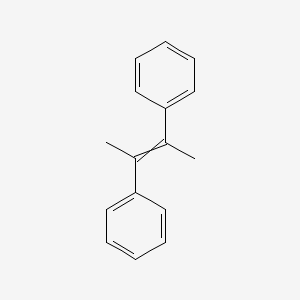
2,3-Diphenyl-2-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diphenyl-2-butene is an organic compound with the molecular formula C16H16. It is also known as (E)-1,2-dimethylstilbene or trans-2,3-diphenyl-2-butene. This compound is characterized by its two phenyl groups attached to a butene backbone, making it a member of the stilbene family. It is commonly used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3-Diphenyl-2-butene can be synthesized through several methods. One common method involves the bimolecular elimination (E2) reaction of 2-bromo-2,3-diphenylbutane. This reaction requires a strong base, such as potassium tert-butoxide, and is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves the dehydrohalogenation of 2,3-diphenyl-2-bromobutane. This process is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Diphenyl-2-butene undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like ozone (O3) to form epoxides or other oxygenated products.
Reduction: Reduction reactions can convert it into corresponding alkanes using hydrogenation catalysts.
Substitution: It can undergo electrophilic substitution reactions, particularly on the phenyl rings, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions:
Oxidation: Ozone (O3) in a flow-tube reactor at low temperatures.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) at room temperature.
Major Products:
Oxidation: Epoxides and diols.
Reduction: 2,3-Diphenylbutane.
Substitution: Brominated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2,3-Diphenyl-2-butene has several applications in scientific research:
Chemistry: It is used as a model compound in studies of alkene reactions and mechanisms.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Industry: It is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 2,3-diphenyl-2-butene in chemical reactions often involves the formation of a transition state where the phenyl groups stabilize the intermediate. For example, in E2 elimination reactions, the anti-periplanar geometry is preferred, leading to the formation of the trans isomer . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
- 1,1-Diphenyl-1-butene
- 1,2-Diphenyl-2-butene
- 2,3-Dimethyl-2-butene
Comparison: 2,3-Diphenyl-2-butene is unique due to its trans configuration and the presence of two phenyl groups, which provide significant steric hindrance and electronic effects. This makes it more stable and less reactive compared to its cis isomer or other similar compounds .
Eigenschaften
Molekularformel |
C16H16 |
|---|---|
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
3-phenylbut-2-en-2-ylbenzene |
InChI |
InChI=1S/C16H16/c1-13(15-9-5-3-6-10-15)14(2)16-11-7-4-8-12-16/h3-12H,1-2H3 |
InChI-Schlüssel |
ATYQGOFMEQUNMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C)C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














